1-(5-Hydroxy-1-benzofuran-2-yl)ethanone
Overview
Description
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, are known to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit immunomodulatory effects, inhibiting the respiratory burst of human polymorphonuclear leukocytes (PMNs) and affecting chemotactic migration of PMNs .
Biochemical Pathways
It is known that benzofuran derivatives can modulate the innate immune response of phagocytes at different steps . This suggests that the compound may affect pathways related to immune response and inflammation.
Result of Action
It is known that benzofuran derivatives can have various effects, such as inhibiting the respiratory burst of human polymorphonuclear leukocytes (pmns) and affecting chemotactic migration of pmns . These effects suggest that the compound may have potential as an immunomodulatory agent.
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to exhibit a wide range of activities, including significant inhibitory effects on Src kinase .
Molecular Mechanism
It is known that benzofuran derivatives can exhibit cytotoxicity, suggesting that they may interact with biomolecules and potentially influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of substituted or unsubstituted o-hydroxyacetophenone with ethyl bromoacetate or ω-bromoacetophenone under basic conditions. This reaction typically requires heating and can be facilitated by microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Comparison with Similar Compounds
1-(5-Hydroxy-1-benzofuran-2-yl)ethanone can be compared with other benzofuran derivatives to highlight its unique properties:
Properties
IUPAC Name |
1-(5-hydroxy-1-benzofuran-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6(11)10-5-7-4-8(12)2-3-9(7)13-10/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQUGQCBWHAVCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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